4-(Cyclopropylmethoxy)-2-hydroxybenzoic acid
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Overview
Description
4-(Cyclopropylmethoxy)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a cyclopropylmethoxy group attached to the benzene ring, along with a hydroxyl group at the ortho position relative to the carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-hydroxybenzoic acid typically involves multiple steps. One common method starts with the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound. This intermediate is then subjected to hydroxylation, followed by further alkylation to introduce the cyclopropylmethoxy group. Finally, the compound undergoes oxidation to yield this compound .
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The use of sodium hydroxide as an alkali in the final step has been shown to be more economical and efficient for large-scale production compared to other bases like sodium hydride or potassium tert-butoxide .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Esters and ethers
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Cyclopropylmethoxy)-2-hydroxybenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation, which plays a key role in the pathogenesis of pulmonary fibrosis . This inhibition is achieved by reducing the phosphorylation levels of Smad2/3, thereby attenuating the signaling pathway involved in fibrosis .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound is structurally similar but contains a difluoromethoxy group instead of a hydroxyl group.
4-Methoxybenzoic acid: Lacks the cyclopropylmethoxy group but shares the benzoic acid core structure.
Uniqueness
4-(Cyclopropylmethoxy)-2-hydroxybenzoic acid is unique due to the presence of both the cyclopropylmethoxy and hydroxyl groups, which confer distinct chemical properties and potential biological activities. Its specific structure allows for targeted interactions with molecular pathways involved in diseases like pulmonary fibrosis, making it a valuable compound for medicinal research .
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C11H12O4/c12-10-5-8(15-6-7-1-2-7)3-4-9(10)11(13)14/h3-5,7,12H,1-2,6H2,(H,13,14) |
InChI Key |
XDVZIKMNINXPTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
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